N-tert-Butyl-N'-cyclopropyl ethylenediamine
Description
Properties
IUPAC Name |
N'-tert-butyl-N-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-7-6-10-8-4-5-8/h8,10-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFXZMAKBGEJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660023 | |
| Record name | N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-96-5 | |
| Record name | N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of N-tert-Butyl Substituted Ethylenediamine Intermediates
The tert-butyl group is often introduced via tert-butoxycarbonyl (BOC) protection chemistry, which selectively protects one amino group of ethylenediamine. This step is crucial to prevent over-substitution.
Synthesis of N-BOC-ethylenediamine:
- React ethylenediamine with tert-butyl (p-nitrophenyl) carbonate under mild reflux in ethyl acetate.
- The reaction proceeds with high yield (typically >80%) and purity.
- Reaction conditions: 20-25 °C, 5-6 hours reaction time.
- Molar ratios: Compound A (tert-butyl (p-nitrophenyl) carbonate) to ethylenediamine is approximately 1:1 to 1.3:1.
- Advantages include low byproduct formation and environmentally friendly conditions due to mild reagents and solvents.
| Parameter | Value/Range |
|---|---|
| Reaction Temperature | 20-25 °C |
| Reaction Time | 5-6 hours |
| Molar Ratio (Compound A : Ethylenediamine) | 1.0-1.3 : 1 |
| Solvent | Ethyl acetate |
| Yield | >80% |
Stepwise Synthesis of N-tert-Butyl-N'-cyclopropyl Ethylenediamine
A typical preparation method involves:
- Protection of one amino group of ethylenediamine via BOC protection to form N-BOC-ethylenediamine as described above.
- Alkylation of the free amino group with a cyclopropyl derivative (e.g., cyclopropyl bromide or cyclopropylamine derivative) under controlled conditions to avoid over-alkylation.
- Deprotection of the BOC group to liberate the free amine, followed by selective tert-butylation if necessary.
The reaction conditions for alkylation usually involve:
- Use of a base (e.g., potassium carbonate) in a suitable solvent such as acetonitrile or DMF.
- Temperature control (room temperature to mild heating).
- Stoichiometric control to minimize side reactions.
Comparative Data Table of Preparation Parameters
Research Findings and Considerations
- The use of tert-butyl (p-nitrophenyl) carbonate for BOC protection offers advantages over di-tert-butyl dicarbonate, including fewer byproducts and higher selectivity.
- Cyclopropyl intermediate synthesis remains a critical step with room for optimization due to moderate yields and potential side reactions.
- Careful control of molar ratios and reaction times is essential to maximize yield and purity.
- The sequence of protection, alkylation, and deprotection is key to obtaining the target compound without symmetrical or over-substituted byproducts.
- Industrial scalability requires attention to reaction conditions, solvent choice, and waste minimization, as indicated in the environmental benefits of the BOC protection method.
Chemical Reactions Analysis
Nucleophilic Reactions
The primary and secondary amines participate in:
-
Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, acetic anhydride yields N-acetyl derivatives at room temperature .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, useful in coordination chemistry .
Coordination Chemistry
The compound acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. Applications include:
Comparative Reaction Data
Stability and Challenges
-
Steric Hindrance : The tert-butyl group limits reactivity at the adjacent amine, requiring harsh conditions for further functionalization .
-
Cyclopropane Ring Strain : The cyclopropyl group enhances susceptibility to ring-opening reactions under acidic or oxidative conditions .
Key Limitations in Literature
Scientific Research Applications
Organic Synthesis
N-tert-Butyl-N'-cyclopropyl ethylenediamine is primarily employed as a building block in organic synthesis. Its high reactivity allows it to participate in various coupling reactions, particularly in the formation of C–N bonds.
C–N Coupling Reactions
C–N cross-coupling reactions are crucial for synthesizing anilines and related compounds. For instance, this compound can be used to create complex molecules through palladium-catalyzed reactions. These reactions have been instrumental in developing pharmaceuticals and agrochemicals:
| Reaction Type | Yield (%) | Reference |
|---|---|---|
| Pd-catalyzed coupling with aryl iodides | 35% | |
| N-arylation of primary amines | 70% |
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential drug candidate due to its ability to form bioactive derivatives.
Bioisosteric Applications
This compound can serve as a bioisostere for amide bonds in drug design. The modification of amide groups can enhance the pharmacokinetic properties of drug candidates, leading to improved efficacy and reduced side effects:
- Bioisosteres : The use of triazole or oxadiazole as amide replacements has been successful in creating peptidomimetics with enhanced biological activity while maintaining therapeutic effects .
Materials Science
In materials science, this compound is utilized for synthesizing polymers and dendritic structures that exhibit unique properties.
Polymer Synthesis
The compound has been employed in synthesizing self-repairing and stimuli-responsive polymers. Its ability to form stable linkages through C–N coupling reactions allows for the development of advanced materials:
| Material Type | Properties | Reference |
|---|---|---|
| Self-repairing polymers | Stimuli-responsive behavior | |
| Dendrimers with solvatochromic properties | Enhanced optical characteristics |
Case Studies
Several studies have highlighted the applications of this compound in various fields:
Synthesis of Protein Kinase Inhibitors
A study demonstrated the use of this compound in synthesizing protein kinase Cθ inhibitors for autoimmune disease therapy. The synthesis involved coupling aryl bromides with amines, showcasing the compound's utility in creating targeted therapeutics .
Development of PROTACs
In another application, this compound was utilized in developing PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutics designed to induce targeted protein degradation. The compound facilitated the formation of linkers that enhance the efficacy of these drugs .
Mechanism of Action
The mechanism by which N-tert-Butyl-N'-cyclopropyl ethylenediamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses and chemical transformations. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-tert-Butyl-N'-ethyl ethylenediamine
- Molecular Formula : C₈H₂₀N₂
- Molecular Weight : 144.26 g/mol
- Substituents : tert-Butyl and ethyl groups.
- Applications : Used as a research reagent and intermediate in pharmaceutical synthesis (e.g., specialty chemicals) .
- Lower molecular weight (144.26 vs. 156.27 g/mol) may influence volatility or diffusion properties in reactions. Commercial availability from multiple suppliers (e.g., Santa Cruz Biotechnology, Hangzhou Dayangchem) suggests established industrial relevance .
N,N'-Dibenzylethylenediamine
- Molecular Formula : C₁₆H₂₀N₂
- Molecular Weight : 240.34 g/mol
- Substituents : Benzyl (aromatic) groups.
- Applications : Key component in benzathine penicillin formulations, acting as a counterion to improve stability and solubility .
- Key Differences :
- Aromatic benzyl groups enable π-π interactions, enhancing binding in pharmaceutical salts.
- Higher molecular weight (240.34 g/mol) and aromaticity may reduce volatility compared to aliphatic derivatives like N-tert-Butyl-N'-cyclopropyl ethylenediamine.
Ethylenediamine in Materials Science
- Role in Cu₃N Crystal Growth : Ethylenediamine acts as a coordinating agent in mist chemical vapor deposition (CVD), improving film thickness and crystallinity .
- Comparison Insight : Substituted derivatives like this compound could modify coordination behavior. The cyclopropyl group’s strain might alter metal-ligand interactions compared to unmodified ethylenediamine or bulkier analogs.
Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |
|---|---|---|---|---|
| This compound | C₉H₂₀N₂ | 156.27 | tert-Butyl, Cyclopropyl | Research reagents, synthesis |
| N-tert-Butyl-N'-ethyl ethylenediamine | C₈H₂₀N₂ | 144.26 | tert-Butyl, Ethyl | Pharmaceutical intermediates |
| N,N'-Dibenzylethylenediamine | C₁₆H₂₀N₂ | 240.34 | Benzyl | Penicillin formulations |
Table 2: Substituent Impact on Reactivity
| Substituent | Steric Hindrance | Electronic Effects | Potential Reactivity |
|---|---|---|---|
| tert-Butyl | High | Electron-donating | Reduced nucleophilicity |
| Cyclopropyl | Moderate | Strain-induced | Ring-opening reactions |
| Ethyl | Low | Electron-donating | Enhanced solubility |
| Benzyl | Moderate | Electron-withdrawing | π-Stacking in pharmaceuticals |
Biological Activity
N-tert-Butyl-N'-cyclopropyl ethylenediamine (CAS Number: 886500-96-5) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.
Overview of the Compound
- Molecular Formula: C9H20N2
- Molecular Weight: 156.27 g/mol
- Physical State: Solid
- Boiling Point: Approximately 209.8°C at 760 mmHg
- Density: Around 0.9 g/cm³
This compound serves as a versatile building block in organic synthesis and has applications in proteomics research and the development of bioactive molecules.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may function as a ligand for various receptors or enzymes, influencing biological responses and facilitating chemical transformations. The compound's ability to localize within cellular structures, such as mitochondria, suggests it could impact mitochondrial enzyme activity and energy production.
Biological Applications
-
Cancer Research :
- This compound has been investigated for its potential as an inhibitor of mitotic kinesins, particularly HSET (KIFC1), which plays a crucial role in centrosome clustering in cancer cells. In vitro studies have demonstrated micromolar inhibition of HSET, leading to increased multipolar spindle formation in centrosome-amplified cancer cells .
-
Drug Development :
- The compound has been utilized in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to induce targeted protein degradation. These PROTACs have shown promising results in degrading specific E3 ligases in cellular assays, indicating their potential as therapeutic agents against various diseases .
- Biochemical Studies :
Case Study 1: HSET Inhibition
A study focused on the development of HSET inhibitors reported that compounds derived from this compound exhibited effective inhibition of HSET activity, leading to significant phenotypic changes in cancer cell lines. The study quantified multipolar mitoses in treated cells and established a correlation between compound concentration and biological effect, demonstrating a clear mechanism through which these compounds exert their action .
Case Study 2: PROTAC Development
Another investigation into PROTACs synthesized using this compound revealed that these compounds could selectively degrade CRBN (cereblon) over VHL (von Hippel-Lindau), with some compounds achieving over 80% degradation within hours. This rapid action underscores the compound's potential utility in targeted therapies for diseases where protein degradation is beneficial .
Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| HSET Inhibition | Micromolar inhibition observed; increased multipolarity in cancer cells | Potential therapeutic strategy for targeting aberrant cell division in cancers |
| PROTAC Efficacy | Selective degradation of CRBN; rapid onset of action | New avenues for drug development targeting specific proteins |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-tert-Butyl-N'-cyclopropyl ethylenediamine, and how can purity be maximized?
- Methodological Answer : A multi-step synthesis approach is recommended. Start with tert-butyl protection of ethylenediamine using Boc (tert-butoxycarbonyl) chemistry, followed by cyclopropane functionalization via nucleophilic substitution or cross-coupling reactions. For example, a solvothermal method in ethylenediamine solvent (e.g., 95% depolymerization efficiency in PET dissolution ) can enhance reaction homogeneity. Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate) improves purity. Confirm purity using GC/MS or NMR (e.g., ¹H NMR δ 1.35 ppm for tert-butyl protons, as seen in structurally similar compounds ).
Q. How can the structural integrity of this compound be validated under varying experimental conditions?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Compare tert-butyl (δ ~1.35 ppm) and cyclopropyl proton signals (δ ~0.5–1.2 ppm) against reference data .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ES-MS 390.2 [M+H]⁺ for analogous ethylenediamine derivatives ).
- FT-IR : Monitor N-H stretches (~3300 cm⁻¹) and cyclopropyl ring vibrations (~1000 cm⁻¹). Stability tests under thermal stress (TGA) or pH extremes (e.g., ethylenediamine’s reactivity in acidic/basic media ) are critical.
Q. What are the primary research applications of this compound in material science?
- Methodological Answer : Its tertiary amine and cyclopropane groups make it suitable for:
- Polymer Modifiers : As a crosslinker in polyurethane foams (e.g., ethylenediamine-based autocatalytic polyols with OH numbers ~470 mgKOH/g ).
- Supramolecular Assembly : The cyclopropane moiety can induce strain, enhancing host-guest interactions (e.g., hydrogen bonding with β-cyclodextrin derivatives ).
- Catalysis : Tertiary amines facilitate CO₂ capture (e.g., ethylenediamine-CO₂ adducts with 1:0.5 molar ratios ).
Advanced Research Questions
Q. How does the steric hindrance of the tert-butyl group influence catalytic efficiency in depolymerization reactions?
- Methodological Answer : Design comparative experiments using ethylenediamine derivatives with/without tert-butyl groups. For example:
- PET Depolymerization : Compare reaction rates in ethylenediamine (95% efficiency ) vs. tert-butyl-modified analogs.
- Kinetic Studies : Use Arrhenius plots to assess activation energy changes. Steric hindrance may reduce accessibility to active sites, requiring higher temperatures or co-solvents (e.g., 1,3-propanediamine ).
Q. What experimental strategies resolve contradictions in solubility data for this compound across solvents?
- Methodological Answer :
- Solvent Screening : Test solubility in ethylenediamine, DMF, and THF. Note that C-C backbone plastics (e.g., PP, PS) show limited solubility in ethylenediamine at RT , suggesting solvent polarity adjustments.
- Computational Modeling : Use Hansen solubility parameters to predict solvent compatibility.
- Crystallography : Analyze crystal packing (if isolable) to identify intermolecular interactions limiting solubility.
Q. How can the cyclopropane ring’s reactivity be leveraged for functionalization in drug delivery systems?
- Methodological Answer :
- Ring-Opening Reactions : Use electrophilic agents (e.g., halogens) to open the cyclopropane ring, creating reactive sites for conjugation (e.g., with antibiotics like ciprofloxacin ).
- Supramolecular Encapsulation : Exploit the cyclopropane’s strain to enhance binding with hydrophobic pockets (e.g., β-cyclodextrin ). Monitor interactions via NOESY NMR or isothermal titration calorimetry (ITC).
Q. What mechanistic insights can be gained from spectroscopic analysis of this compound in CO₂ capture?
- Methodological Answer :
- ¹⁵N NMR : Track chemical shifts during CO₂ adduct formation (e.g., ethylenediamine-CO₂ complexes show distinct peaks at -362 ppm ).
- In Situ FT-IR : Monitor carbamate formation (C=O stretches ~1650 cm⁻¹). Compare tert-butyl-modified vs. unmodified ethylenediamine to assess steric effects on CO₂ binding kinetics.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
